Home > Products > Screening Compounds P95698 > 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one - 88093-69-0

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one

Catalog Number: EVT-13233761
CAS Number: 88093-69-0
Molecular Formula: C22H29ClN2O2
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazine family. It features a unique combination of functional groups, including a butyl chain, a chloro substituent, and an ethoxy group attached to a cyclohexylphenyl moiety. This compound is primarily studied for its potential applications in medicinal chemistry and as a lead compound for further drug development.

Source and Classification

The compound can be classified as a pyridazine derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. Its structure suggests it may exhibit various biological activities, making it of interest in pharmaceutical research. The synthesis and characterization of similar compounds have been documented in various chemical literature, indicating its relevance in organic synthesis and medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one typically involves several steps, including the formation of the pyridazine ring and subsequent functionalization.

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  2. Chlorination: The introduction of the chloro group can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  3. Alkylation: The butyl group can be introduced via alkylation reactions, possibly utilizing butyl bromide in the presence of a base.
  4. Ether Formation: The ethoxy group is typically introduced through nucleophilic substitution reactions with alcohols.

Technical details regarding specific conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity during these synthetic steps .

Molecular Structure Analysis

Data

The compound's molecular formula is C21H28ClN3OC_{21}H_{28}ClN_3O, with a molecular weight of approximately 377.92 g/mol. The presence of various functional groups contributes to its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for further modifications.
  2. Reduction: The carbonyl group may be reduced to an alcohol or amine under appropriate conditions.
  3. Condensation Reactions: The ethoxy group can react with other electrophiles to form more complex structures.

Technical details such as reaction conditions (temperature, solvent) and yields should be documented to understand the efficiency of these transformations .

Mechanism of Action

Process

The mechanism of action for 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one likely involves interactions at the molecular level with biological targets, potentially influencing enzymatic pathways or receptor activity.

  1. Binding Affinity: Studies should focus on the binding affinity to specific receptors or enzymes.
  2. Biological Pathways: Understanding how this compound fits into metabolic pathways can provide insights into its therapeutic potential.

Data from pharmacological studies would be essential to elucidate its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid or oil.
  • Melting Point: Specific melting point data should be obtained during synthesis.

Chemical Properties

  • Solubility: Solubility in organic solvents like ethanol or dichloromethane should be assessed.
  • Stability: Stability under various pH conditions and temperatures must be evaluated.

Relevant data from experimental analyses will provide insight into the handling and application of this compound .

Applications

Scientific Uses

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Agricultural Chemistry: Investigating its properties could lead to applications in agrochemicals or pesticides.
  3. Material Science: Its unique structure may allow for use in developing novel materials with specific properties.

Research into these applications is ongoing, highlighting the versatility and importance of this compound in various fields .

Synthesis and Structural Elucidation

Synthetic Methodologies for Pyridazinone Core Functionalization

The synthesis of 2-butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one (CAS: 88093-69-0) involves sequential functionalization of the pyridazinone core through carefully optimized reactions. The standard retrosynthetic approach disconnects the molecule into three key building blocks: the pyridazinone heterocycle, the butyl chain, and the sterically demanding 1-(4-cyclohexylphenyl)ethoxy substituent. The synthesis typically begins with the formation of the pyridazin-3(2H)-one ring system via cyclocondensation of 1,4-diketones with hydrazine hydrate under reflux conditions. Subsequent N-alkylation installs the butyl group at position N-2 using butyl bromide as the alkylating agent and potassium carbonate as base in dimethylformamide (DMF) solvent at 60-80°C.

Chlorination at the C4 position is achieved through phosphorus oxychloride (POCl₃) mediated reaction under reflux conditions (110-120°C), yielding the 2-butyl-4-chloropyridazin-3(2H)-one intermediate. The critical C5 alkoxylation step introduces the chiral 1-(4-cyclohexylphenyl)ethoxy group via Mitsunobu reaction. This utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the coupling between the C5-hydroxyl group of the intermediate and 1-(4-cyclohexylphenyl)ethanol. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0°C to room temperature, preserving stereochemical integrity. Final purification typically employs flash chromatography or recrystallization, yielding the target compound with >95% purity confirmed by HPLC [1] [2].

Table 1: Key Synthetic Intermediates and Conditions for Pyridazinone Core Assembly

StepIntermediateKey Reagents/ConditionsFunctionality Installed
1Pyridazin-3(2H)-oneHydrazine hydrate, Δ, ethanolCore heterocycle formation
22-Butylpyridazin-3(2H)-oneButyl bromide, K₂CO₃, DMF, 80°CN-2 alkylation
32-Butyl-4-chloropyridazin-3(2H)-onePOCl₃, reflux, 110-120°CC4 chlorination
4Target Compound1-(4-Cyclohexylphenyl)ethanol, DEAD, PPh₃, THF, 0°C→RTC5 alkoxylation

The molecular architecture features a planar pyridazinone ring with the sterically demanding 1-(4-cyclohexylphenyl)ethoxy group adopting a perpendicular orientation relative to the heterocyclic plane, as confirmed by X-ray crystallography. This spatial arrangement creates a distinctive T-shaped topology that significantly influences both physicochemical properties and biological interactions. The electron-withdrawing chloro substituent at C4 enhances electrophilicity at adjacent positions while the butyl chain at N2 contributes substantial hydrophobicity (predicted logP ≈ 6.8). The chiral center within the ethoxy linker induces stereoselective binding to biological targets, though synthetic routes typically produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed [1].

Structural Analogues with Variant Aryl/Alkyl Substituents

Systematic structural modification of the aryl and alkyl substituents has generated a diverse library of analogues with distinct physicochemical and biological profiles. The most significant variations occur at three positions: the N-2 alkyl chain, the C4 substituent, and the C5 aryl-alkoxy moiety. Replacement of the butyl group at N-2 with methyl, ethyl, or tert-butyl groups substantially alters lipophilicity, with tert-butyl analogues showing enhanced metabolic stability but reduced aqueous solubility. At C4, chloro substitution remains optimal for electronic effects, though bromo and methylthio analogues have been explored for enhanced nucleophilic displacement reactivity.

The C5 alkoxy region demonstrates the greatest structural diversity:

  • Cyclohexylphenyl variant (Target Compound): Molecular weight 388.9 g/mol (C₂₂H₂₉ClN₂O₂), exhibits exceptional lipophilicity (clogP 6.8) with moderate steric bulk [1] [2]
  • 3-Chlorophenyl variant (CAS 88094-74-0): Reduced molecular weight (341.23 g/mol, C₁₆H₁₈Cl₂N₂O₂) and lipophilicity (clogP ≈ 5.2) due to absence of cyclohexyl group. This analogue demonstrates altered binding kinetics to mitochondrial targets [4]
  • 4-Chlorobenzyl variant (CAS 88094-23-9): Molecular weight 327.2 g/mol (C₁₅H₁₆Cl₂N₂O₂) featuring a benzyloxy linker instead of ethoxy. The absence of chiral center simplifies synthesis but reduces target selectivity in enzyme inhibition assays [10]

Table 2: Structural Analogues with Modified Aryl/Alkyl Substituents

CompoundAryl/Alkyl VariantMolecular Weight (g/mol)Key Structural Features
Target Compound4-Cyclohexylphenyl388.93Bulky lipophilic group, chiral ethoxy linker
88094-74-03-Chlorophenyl341.23Smaller aryl group, reduced steric bulk
88094-23-94-Chlorobenzyl327.20Flexible benzyloxy linker, achiral
MC1-27 (Patent)4-(2-Fluoroethoxymethyl)benzyl388.40Fluorinated PET tracer precursor

Structure-activity relationship (SAR) studies reveal that increased steric bulk in the aryl region correlates with enhanced mitochondrial binding affinity but decreased water solubility. The chiral ethoxy linker in the target compound provides superior target selectivity compared to analogous benzyloxy derivatives, though at the cost of synthetic complexity. Introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) ortho to the chiral center enhances metabolic stability by impeding cytochrome P450 oxidation. Molecular modeling indicates the cyclohexyl moiety in the target compound occupies a deep hydrophobic pocket in biological targets, explaining its enhanced potency over phenyl-only analogues [1] [2] [10].

Radiolabeled Derivatives for Molecular Imaging Applications

Radiolabeled analogues of pyridazin-3(2H)-one derivatives enable non-invasive investigation of biological distribution and target engagement through positron emission tomography (PET). The most significant advancement is the development of [¹⁸F]MC1-27 (2-tert-butyl-4-chloro-5-[4-(2-[¹⁸F]fluoro-ethoxymethyl)-benzyloxy]-3-(2H)-pyridazinone), a fluorinated derivative designed as a mitochondrial complex I (MC1) imaging agent. Though structurally distinct from the target compound, it shares the core pyridazinone pharmacophore essential for mitochondrial binding. Radiolabeling is achieved via nucleophilic aliphatic substitution where [¹⁸F]fluoride displaces a tosylate group on the ethoxymethyl side chain. The reaction utilizes kryptofix 2.2.2/K₂CO₃ in acetonitrile at 90°C for 30 minutes, achieving radiochemical yields of 35% with >99% radiochemical purity and specific activities of 27.8-74.0 GBq/μmol [5].

Table 3: PET Imaging Performance of [¹⁸F]MC1-27 Radiolabeled Derivative

SpeciesHeart Uptake (%ID/g)Heart/Blood RatioHeart/Liver RatioImaging Window (min post-injection)
Rat3.47 ± 0.37 (120 min)30.02.730-120
Rhesus MonkeySustained accumulation>25>50-120

Biodistribution studies in rats demonstrate exceptional myocardial uptake of [¹⁸F]MC1-27 (3.41 ± 0.27% ID/g at 30 minutes) with prolonged retention (3.47 ± 0.37% ID/g at 120 minutes). The heart-to-blood ratio reaches 30:1, enabling clear visualization of myocardial tissue with minimal interference from hepatic uptake. Crucially, non-human primate studies confirm cardiac-specific accumulation with rapid blood clearance and negligible bone uptake, indicating minimal in vivo defluorination. These findings validate the potential of pyridazinone-based radiotracers for cardiac PET imaging, though direct radiolabeling of the target compound remains unexplored. The mitochondrial membrane potential-dependent accumulation mechanism allows application in oncology for tumor visualization, exploiting the elevated mitochondrial activity in malignant cells [5].

The development strategy for these radiotracers emphasizes:

  • Lipophilicity Optimization: Balanced logD values (2.5-3.5) ensure sufficient membrane permeability while avoiding excessive non-specific binding
  • Metabolic Stabilization: Introduction of fluorine atoms and tert-butyl groups reduces oxidative metabolism
  • Chirality Management: Use of symmetric substituents or racemic mixtures avoids enantiomer-specific purification challengesThese principles provide a template for potential radiolabeling of the target compound, particularly through introduction of [¹⁸F] at the cyclohexyl ring or ethoxy linker [5].

Properties

CAS Number

88093-69-0

Product Name

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one

IUPAC Name

2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3

InChI Key

VNFQDOBDFYAYLD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.